tert-Butyl [4-(pyridin-3-ylmethyl)piperidin-4-yl]methylcarbamate
CAS No.: 1707361-83-8
Cat. No.: VC4085943
Molecular Formula: C17H27N3O2
Molecular Weight: 305.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1707361-83-8 |
|---|---|
| Molecular Formula | C17H27N3O2 |
| Molecular Weight | 305.4 |
| IUPAC Name | tert-butyl N-[[4-(pyridin-3-ylmethyl)piperidin-4-yl]methyl]carbamate |
| Standard InChI | InChI=1S/C17H27N3O2/c1-16(2,3)22-15(21)20-13-17(6-9-18-10-7-17)11-14-5-4-8-19-12-14/h4-5,8,12,18H,6-7,9-11,13H2,1-3H3,(H,20,21) |
| Standard InChI Key | JUBKEOFSLJNIQS-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NCC1(CCNCC1)CC2=CN=CC=C2 |
| Canonical SMILES | CC(C)(C)OC(=O)NCC1(CCNCC1)CC2=CN=CC=C2 |
Introduction
tert-Butyl [4-(pyridin-3-ylmethyl)piperidin-4-yl]methylcarbamate is a complex organic compound that belongs to the carbamate class. It features a unique structural arrangement, including a tert-butyl group, a methyl group, and a piperidine ring substituted with a pyridine moiety. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in interacting with bacterial cell membranes and enzymes.
Synthesis
The synthesis of tert-Butyl [4-(pyridin-3-ylmethyl)piperidin-4-yl]methylcarbamate typically involves multiple steps, starting with the reaction of tert-butyl carbamate with an appropriate piperidine derivative. The choice of solvents and reagents can vary depending on the specific synthetic route employed.
Biological Activity
The biological effects of tert-Butyl [4-(pyridin-3-ylmethyl)piperidin-4-yl]methylcarbamate are thought to involve interactions with bacterial cell membranes and enzymes. This suggests potential applications in antimicrobial research, although detailed studies on its efficacy and safety are needed.
Comparison with Similar Compounds
Other compounds featuring piperidine and pyridine moieties have shown promise in medicinal chemistry. For example, compounds like tert-Butyl 3-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate have been studied for their structural and chemical properties . Similarly, piperidine derivatives have been explored in various therapeutic contexts, including as inhibitors of the presynaptic choline transporter .
| Compound | Structure | Potential Applications |
|---|---|---|
| tert-Butyl [4-(pyridin-3-ylmethyl)piperidin-4-yl]methylcarbamate | Piperidine linked to pyridine via methylene bridge | Antimicrobial, medicinal chemistry |
| tert-Butyl 3-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate | Piperidine with pyridin-4-ylmethylamino substituent | Medicinal chemistry, structural studies |
| 4-Methoxy-3-(piperidin-4-yl) benzamides | Benzamide with piperidine substituent | Inhibitors of presynaptic choline transporter |
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